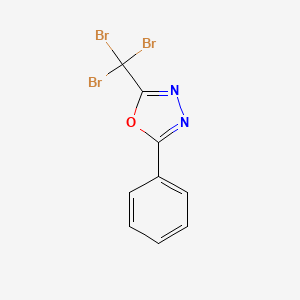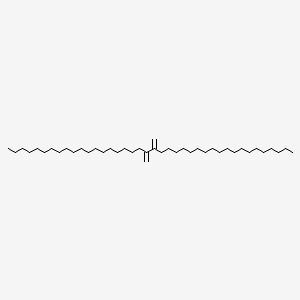
20,21-Dimethylidenetetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20,21-Dimethylidenetetracontane is a long-chain hydrocarbon with the molecular formula C42H84 It is a derivative of tetracontane, characterized by the presence of two methylidene groups at the 20th and 21st positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20,21-Dimethylidenetetracontane typically involves the alkylation of tetracontane. One common method is the Friedel-Crafts alkylation, where tetracontane reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
20,21-Dimethylidenetetracontane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions often use halogen sources like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Cl2 or Br2 with UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
20,21-Dimethylidenetetracontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of 20,21-Dimethylidenetetracontane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The exact pathways and molecular targets are still under investigation, but its effects are thought to be mediated through alterations in membrane dynamics and interactions with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar Compounds
Tetracontane: A straight-chain hydrocarbon with the formula C40H82.
Hexadecane: A shorter-chain hydrocarbon with the formula C16H34.
Octadecane: Another shorter-chain hydrocarbon with the formula C18H38.
Uniqueness
20,21-Dimethylidenetetracontane is unique due to the presence of methylidene groups, which impart distinct chemical and physical properties compared to its straight-chain counterparts. These structural modifications can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
92882-25-2 |
|---|---|
Fórmula molecular |
C42H82 |
Peso molecular |
587.1 g/mol |
Nombre IUPAC |
20,21-dimethylidenetetracontane |
InChI |
InChI=1S/C42H82/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41(3)42(4)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h3-40H2,1-2H3 |
Clave InChI |
RGDHWVQFRRMXNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=C)C(=C)CCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

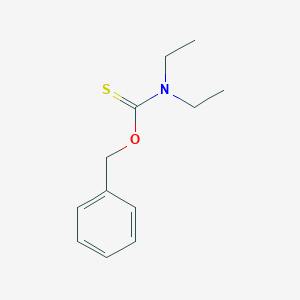
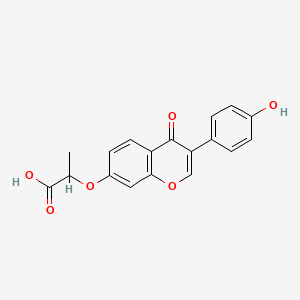
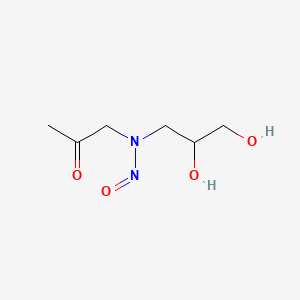

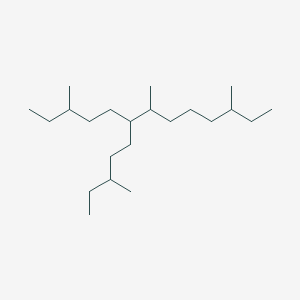
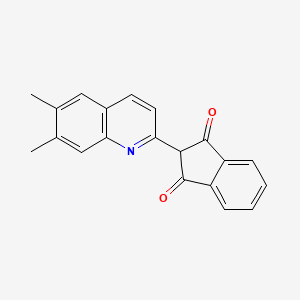

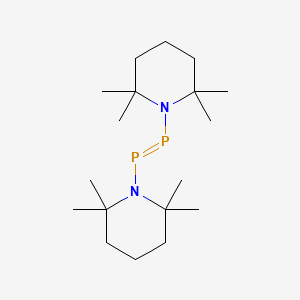
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
